molecular formula C6H9NaO7 B043903 Sodium alginate CAS No. 9005-38-3

Sodium alginate

Cat. No.: B043903
CAS No.: 9005-38-3
M. Wt: 216.12 g/mol
InChI Key: MSXHSNHNTORCAW-KSSASCOMSA-M
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Description

Sodium alginate is a naturally occurring polysaccharide derived from brown seaweed. It is a linear copolymer composed of D-mannuronic acid and L-guluronic acid residues. This compound is known for its biocompatibility, biodegradability, and ability to form gels, making it valuable in various industries, including food, pharmaceuticals, and biotechnology .

Mechanism of Action

Target of Action

Sodium alginate, also known as alginic acid sodium salt or natriumglucuronat, is a hydrophilic or anionic polysaccharide isolated from certain brown seaweed . It is present in the cell walls of brown algae where it forms a viscous gel when binding with water . The primary targets of this compound are the gastrointestinal tract and the cells or enzymes that can be immobilized within its matrix .

Mode of Action

This compound interacts with its targets by forming a physical barrier. In the case of gastroesophageal reflux, this compound inhibits the reflux by creating a physical barrier in the presence of gastric acid . This barrier prevents the backflow of stomach acid into the esophagus, thereby alleviating symptoms of heartburn and acid reflux . In the context of cell or enzyme immobilization, the alginate matrix can be liquefied by the addition of a chelating agent, making possible the recovery of developing colonies without affecting their continued growth .

Biochemical Pathways

This compound primarily affects the biochemical pathways related to gastroesophageal reflux and cell or enzyme immobilization. It forms a gel-like raft on top of the stomach contents, which acts as a physical barrier to prevent the reflux of gastric contents into the esophagus . In terms of cell or enzyme immobilization, this compound provides a biocompatible matrix that allows for the encapsulation and immobilization of cells or enzymes . This has uses in bioproduction and bioremediation processes .

Pharmacokinetics

The pharmacokinetics of this compound, particularly its absorption, distribution, metabolism, and excretion (ADME) properties, are influenced by its chemical structure and physical properties. This compound is a gelling and nontoxic anionic polysaccharide . The carboxylic acid groups on the alginic acid chain render it insoluble in water. Converting alginic acid to its sodium form enables it to solubilize in water easily .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its ability to form a physical barrier and its role in cell or enzyme immobilization. In the gastrointestinal tract, the formation of a physical barrier can help alleviate symptoms of heartburn and acid reflux . In the context of cell or enzyme immobilization, this compound allows for the encapsulation and immobilization of cells or enzymes, which can be beneficial in bioproduction and bioremediation processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the alginate content of brown seaweed varies depending on environmental conditions such as salinity, temperature, wave-current, species, the season of harvesting, and the method of extraction used . Furthermore, this compound dissolves more slowly and forms a thick solution in cold water . These factors can impact the yield and quality of this compound, thereby influencing its action and efficacy.

Biochemical Analysis

Biochemical Properties

Sodium alginate interacts with divalent cations such as calcium, leading to gelation . This property makes it useful for cell encapsulation and immobilization . It is also used in the preparation of colloidal biodegradable structures such as gels, biofilms, beads, nanoparticles, and microcapsules .

Cellular Effects

This compound has been shown to have various effects on cells. For instance, it has been used as a matrix for three-dimensional tissue cultures . It is also used in cell transplantation for diabetes . Alginate-based hydrogels have been used as drug delivery vehicles in cancer treatment .

Molecular Mechanism

This compound exerts its effects at the molecular level through its ability to form gels in the presence of divalent cations . This property allows it to encapsulate cells and other biomolecules, influencing their behavior and interactions .

Temporal Effects in Laboratory Settings

Over time, this compound shows stability and degradation properties. Compared to this compound, alginic acid breaks down much more quickly . The degradation of this compound can occur in the presence of reducing substances at a neutral pH as well as when there are acids or bases present .

Dosage Effects in Animal Models

The effects of this compound have been studied in animal models. For instance, it has been shown to have antiviral properties, with its inhibitory effect on the rabies virus shown to be dose-dependent .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a significant component of the biofilms produced by the bacterium Pseudomonas aeruginosa . The biofilm and P. aeruginosa have a high resistance to antibiotics .

Transport and Distribution

This compound is transported and distributed within cells and tissues through its solubilization in water . Its distribution can be influenced by its interactions with other biomolecules, such as divalent cations .

Subcellular Localization

The subcellular localization of this compound is influenced by its physicochemical properties. As a hydrophilic molecule, it is likely to be found in the aqueous compartments of cells . Its ability to form gels in the presence of divalent cations may also influence its localization .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium alginate is typically extracted from brown seaweed through an alkaline extraction process. The seaweed is first chopped and mixed with a hot alkali solution, usually sodium carbonate. This process dissolves the alginate into this compound, forming a thick slurry. The slurry is then filtered to remove insoluble residues, primarily cellulose .

Industrial Production Methods: In industrial settings, the extraction process is scaled up, and additional steps such as precipitation, washing, and drying are employed to purify the this compound. The final product is available in various forms, including powder, granules, and filaments .

Chemical Reactions Analysis

Types of Reactions: Sodium alginate undergoes several types of chemical reactions, including:

    Ionic Cross-Linking: This is the most common reaction, where this compound reacts with divalent cations like calcium ions to form a gel.

    Oxidation and Reduction: this compound can be oxidized to form alginate derivatives with different properties.

Common Reagents and Conditions:

Major Products Formed:

Biological Activity

Sodium alginate is a natural polysaccharide derived from the cell walls of brown seaweeds, primarily belonging to the family Phaeophyceae. It has garnered significant attention in various fields, including medicine, food science, and agriculture, due to its unique biological activities and properties. This article delves into the biological activities of this compound, highlighting its therapeutic potentials, mechanisms of action, and applications based on diverse research findings.

Overview of this compound

This compound is a linear copolymer composed of two types of uronic acid residues: mannuronic acid (M) and guluronic acid (G) . The ratio of these residues (M/G ratio) influences its physicochemical properties and biological activities. This compound is known for its ability to form gels in the presence of divalent cations like calcium, which is crucial for its applications in drug delivery systems, tissue engineering, and as a food additive.

Biological Activities

This compound exhibits a wide range of biological activities:

  • Anti-tumor Activity : Research indicates that this compound and its oligosaccharides can inhibit tumor growth. A study showed that high-viscosity alginate significantly suppressed the growth of sarcoma 180 cells in mice compared to low-viscosity alginate . The anti-tumor effects are believed to be linked to the modulation of immune responses.
  • Immunomodulatory Effects : this compound has been shown to enhance immune responses by inducing cytokine production in macrophages. For instance, alginate oligosaccharides can stimulate the synthesis of pro-inflammatory cytokines like TNF-α and IL-6 . This immunomodulatory effect is crucial for its potential use in cancer therapies and vaccine adjuvants.
  • Antioxidant Properties : this compound demonstrates antioxidant activity by scavenging free radicals, which can help mitigate oxidative stress-related diseases .
  • Gastroprotective Effects : this compound is widely used in treating gastroesophageal reflux disease (GERD) due to its ability to form a viscous gel that protects the gastric mucosa from acid damage. Clinical studies have shown that this compound significantly reduces symptoms like epigastric pain and acid regurgitation following endoscopic procedures .
  • Antibacterial Activity : this compound exhibits antibacterial properties against various pathogens, making it a candidate for applications in wound healing and infection control .
  • Low Molecular Weight Alginate : Recent studies have highlighted the benefits of low molecular weight this compound (VLVG) in reducing liver inflammation and improving survival rates in animal models undergoing surgical procedures . This suggests that different molecular weights can have distinct biological effects.

The biological activities of this compound are mediated through several mechanisms:

  • Cytokine Induction : Alginate oligosaccharides activate macrophages through the NF-κB signaling pathway, leading to increased cytokine production .
  • Gel Formation : The gel-forming ability of this compound not only provides physical protection but also creates a sustained release system for drugs or bioactive compounds.
  • Interaction with Cell Membranes : this compound can interact with cell membranes, enhancing cellular uptake of therapeutic agents.

Case Study 1: Immunomodulation in Cancer Therapy

A study investigated the effects of this compound on RAW264.7 macrophages, revealing that it induced significant cytokine production (e.g., IL-12, TNF-α) at specific concentrations (3 mg/mL). This suggests its potential as an immunotherapeutic agent in cancer treatment .

Case Study 2: Gastroprotective Effects

In a randomized clinical trial involving patients undergoing endoscopic biopsy, those treated with this compound reported significant reductions in post-procedural discomfort compared to controls. This highlights its efficacy as a gastroprotective agent .

Applications

The diverse biological activities of this compound enable its use across various industries:

Application AreaDescription
Pharmaceuticals Used as a drug delivery system due to its gel-forming properties.
Food Industry Acts as a thickening agent and stabilizer; enhances texture and shelf life.
Agriculture Used as a soil conditioner and plant growth regulator due to its water retention capabilities.
Cosmetics Incorporated into formulations for its moisturizing properties.
Medical Devices Utilized in wound dressings for its biocompatibility and antibacterial effects.

Properties

CAS No.

9005-38-3

Molecular Formula

C6H9NaO7

Molecular Weight

216.12 g/mol

IUPAC Name

sodium;(2S,3R,4S,5R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate

InChI

InChI=1S/C6H10O7.Na/c7-1-2(8)4(5(10)11)13-6(12)3(1)9;/h1-4,6-9,12H,(H,10,11);/q;+1/p-1/t1-,2+,3+,4-,6?;/m0./s1

InChI Key

MSXHSNHNTORCAW-KSSASCOMSA-M

SMILES

C1(C(C(OC(C1O)O)C(=O)[O-])O)O.[Na+]

Isomeric SMILES

[C@@H]1([C@H]([C@H](OC([C@@H]1O)O)C(=O)[O-])O)O.[Na+]

Canonical SMILES

C1(C(C(OC(C1O)O)C(=O)[O-])O)O.[Na+]

Color/Form

Cream-colored powder
Filamentous or granular solid or powde

physical_description

Dry Powder
Cream-colored solid;  [Merck Index] Yellow-brown powder;  [MSDSonline]

solubility

Insol in alc, chloroform, ether, aq acid soln below ph 3, and in hydro-alcoholic soln greater than 30% wt/wt
Sol in water forming viscous, colloidal soln

Synonyms

alginate
Alginate, Barium
Alginate, Calcium
Alginate, Copper
Alginate, Potassium
Alginate, Sodium
Alginate, Sodium Calcium
Alginates
alginic acid, barium salt
alginic acid, calcium salt
alginic acid, copper salt
alginic acid, potassium salt
alginic acid, sodium salt
Alloid G
barium alginate
calcium alginate
Calcium Alginate, Sodium
calginat
copper alginate
Kalrostat
Kalrostat 2
Kaltostat
poly(mannuronic acid), sodium salt
potassium alginate
sodium alginate
sodium calcium alginate
Vocoloid
Xantalgin

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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